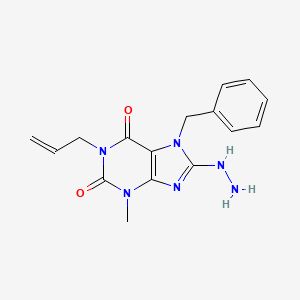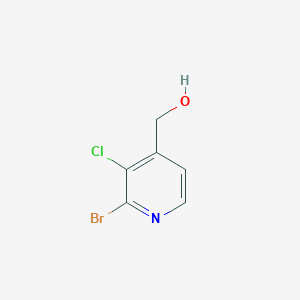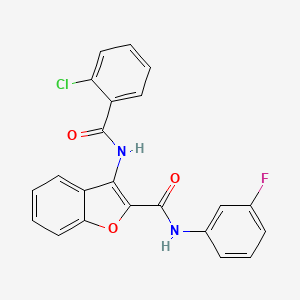
1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide is a useful research compound. Its molecular formula is C17H18FN3O4 and its molecular weight is 347.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Applications
Research indicates that derivatives of semicarbazides, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, have been studied for their antibacterial and antitubercular activities. A study by Raja et al. (2010) explored the antibacterial activity of semicarbazones and hydrazones against various pathogenic strains, noting their potential in combating tuberculosis caused by Mycobacterium tuberculosis H37 Rv (Raja et al., 2010). Furthermore, Mandhadi et al. (2020) synthesized a series of semicarbazide derivatives and evaluated their anti-tubercular activity, underscoring their significance in fighting Mycobacterium tuberculosis (Mandhadi et al., 2020).
Anticonvulsant Applications
Semicarbazone analogs, including the mentioned compound, have been highlighted for their anticonvulsant activities. Shafiee et al. (2009) synthesized a series of semicarbazones for potential use as anticonvulsant agents, assessing their efficacy in animal models (Shafiee et al., 2009). Additionally, Ahsan (2013) reviewed the anticonvulsant activity of semicarbazones, revealing their mechanism of action through the inhibition of sodium ion channels (Ahsan, 2013).
Analgesic and Anti-Inflammatory Applications
Rineh et al. (2007) synthesized and evaluated a series of semicarbazones for their analgesic and anti-inflammatory activities, finding certain compounds to be more potent than the reference drug mefenamic acid in formalin tests (Rineh et al., 2007).
Anticancer Applications
Tumosienė et al. (2020) and Kozyra et al. (2022) explored the potential of semicarbazide derivatives as anticancer agents, with particular focus on glioblastoma and melanoma cells. Their research highlights the promise of these compounds in cancer therapy (Tumosienė et al., 2020), (Kozyra et al., 2022).
Structural and Mechanistic Insights
The polymorphic nature and structural characteristics of semicarbazone derivatives, including their interaction with biological systems and potential therapeutic uses, have been studied by Cheung et al. (2003), providing valuable information about the physical and chemical properties of these compounds (Cheung et al., 2003).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-2-24-15-6-4-3-5-14(15)19-17(23)21-20-16(22)11-25-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSDWXUZHLJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)


![ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2399870.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)



![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)
